molecular formula C9H8BrF3O B7892117 1-Bromo-3-(3,3,3-trifluoropropoxy)benzene

1-Bromo-3-(3,3,3-trifluoropropoxy)benzene

Cat. No.: B7892117
M. Wt: 269.06 g/mol
InChI Key: ZYKFBBWDGSWGBB-UHFFFAOYSA-N
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Description

1-Bromo-3-(3,3,3-trifluoropropoxy)benzene is an organic compound with the molecular formula C9H8BrF3O It is a brominated aromatic compound where a bromine atom is attached to the benzene ring, and a trifluoropropoxy group is attached to the third position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(3,3,3-trifluoropropoxy)benzene can be synthesized through several methods. One common method involves the reaction of 1-bromo-3-nitrobenzene with 3,3,3-trifluoropropanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(3,3,3-trifluoropropoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group (if present) can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions typically occur in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction Reactions: Hydrogen gas with a palladium catalyst or sodium borohydride (NaBH4) in methanol are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.

    Reduction Reactions: Products include amines and other reduced derivatives.

Scientific Research Applications

1-Bromo-3-(3,3,3-trifluoropropoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoropropoxy group imparts distinct electronic properties to the molecules it is incorporated into.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its bromine atom allows for further functionalization, making it a versatile intermediate.

    Medicine: It is explored for its potential use in drug discovery and development, particularly in the synthesis of compounds with improved pharmacokinetic properties.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(3,3,3-trifluoropropoxy)benzene depends on its specific application. In general, the compound can interact with various molecular targets through its bromine and trifluoropropoxy groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-fluorobenzene: Similar in structure but with a fluorine atom instead of the trifluoropropoxy group.

    3-Bromobenzotrifluoride: Contains a trifluoromethyl group instead of the trifluoropropoxy group.

    1-Bromo-3-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of the trifluoropropoxy group.

Uniqueness

1-Bromo-3-(3,3,3-trifluoropropoxy)benzene is unique due to the presence of the trifluoropropoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific electronic characteristics and reactivity profiles.

Properties

IUPAC Name

1-bromo-3-(3,3,3-trifluoropropoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c10-7-2-1-3-8(6-7)14-5-4-9(11,12)13/h1-3,6H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKFBBWDGSWGBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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